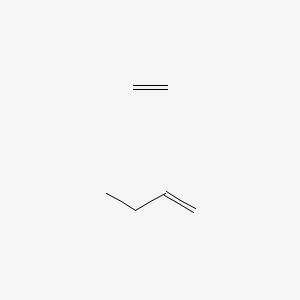

But-1-ene;ethene

Description

Properties

IUPAC Name |

but-1-ene;ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8.C2H4/c1-3-4-2;1-2/h3H,1,4H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCZUWHSJWOTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54570-68-2, 25087-34-7, 154804-03-2 | |

| Record name | 1-Butene, polymer with ethene, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54570-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene-ethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, polymer with ethene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154804-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70905437 | |

| Record name | But-1-ene--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless pellets; [Dow Chemical MSDS] Translucent to white solid with mild hydrocarbon odor; [Equistar Chemicals MSDS] | |

| Record name | 1-Butene, polymer with ethene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9019-29-8, 25087-34-7, 100358-26-7 | |

| Record name | Butene, polymer with ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009019298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025087347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | But-1-ene--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Nexus of Reactivity: An In-depth Technical Guide to the Kinetics and Mechanism of But-1-ene and Ethene Copolymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fundamental principles governing the copolymerization of but-1-ene and ethene, two key monomers in the production of a vast array of polymeric materials. As a Senior Application Scientist, the following narrative synthesizes established theoretical frameworks with practical, field-proven insights to elucidate the intricate interplay between catalyst systems, reaction kinetics, and the resultant copolymer architecture. The aim is to equip researchers and professionals with the foundational knowledge to not only understand but also manipulate these polymerization systems to achieve desired material properties.

The Foundation: Understanding the Significance of Ethene/But-1-ene Copolymers

Ethene/but-1-ene copolymers, primarily known as Linear Low-Density Polyethylene (LLDPE), are of immense commercial and scientific importance. The incorporation of but-1-ene as a comonomer introduces short ethyl branches onto the linear polyethylene backbone.[1] This seemingly simple structural modification has profound consequences on the material's properties. Unlike the highly crystalline High-Density Polyethylene (HDPE), the ethyl branches in LLDPE disrupt the packing of polymer chains, leading to a reduction in crystallinity and density.[1][2] This tailored reduction in crystallinity is the key to achieving a desirable balance of flexibility, toughness, and tear resistance, making these copolymers indispensable in applications ranging from flexible films and packaging to tubing and cable insulation.[1]

The precise control over the amount and distribution of these but-1-ene units is paramount in dictating the final properties of the polymer. This control is, in turn, governed by the complex interplay of the chosen catalyst system and the polymerization kinetics.

The Engine of Polymerization: Catalyst Systems and Their Mechanisms

The synthesis of ethene/but-1-ene copolymers is predominantly achieved through coordination polymerization, utilizing two major classes of catalysts: Ziegler-Natta and metallocene catalysts. The choice of catalyst is a critical determinant of the copolymer's microstructure, molecular weight, and comonomer distribution.

The Workhorse: Ziegler-Natta Catalysis

Ziegler-Natta (ZN) catalysts, typically composed of a transition metal halide (e.g., TiCl₄) supported on a magnesium chloride (MgCl₂) matrix and activated by an organoaluminum co-catalyst (e.g., triethylaluminium, TEAL), have been the cornerstone of industrial polyolefin production for decades.[3] The mechanism, while complex and still a subject of some debate, is generally understood to proceed through the following key steps:

-

Active Site Formation: The reaction between the titanium precursor and the organoaluminum co-catalyst leads to the formation of an active titanium-alkyl species on the surface of the MgCl₂ support. This active center is coordinatively unsaturated, providing a vacant site for monomer coordination.[3]

-

Monomer Coordination: An ethene or but-1-ene molecule coordinates to the vacant orbital of the titanium center.

-

Insertion (Propagation): The coordinated monomer then inserts into the titanium-alkyl bond, extending the polymer chain. This process, often referred to as migratory insertion, regenerates the vacant site, allowing for the coordination of the next monomer molecule.[4]

-

Chain Transfer and Termination: The growth of the polymer chain is terminated through various chain transfer reactions, for instance, with the co-catalyst or hydrogen (if present as a chain transfer agent), or through β-hydride elimination.

The heterogeneous nature of ZN catalysts, with multiple types of active sites, often leads to a broad molecular weight distribution and a non-uniform distribution of the comonomer in the resulting copolymer.[5]

The Precision Tool: Metallocene Catalysis

Metallocene catalysts are organometallic compounds characterized by a transition metal (e.g., zirconium, titanium) sandwiched between two cyclopentadienyl-type ligands.[6] When activated by a co-catalyst, typically methylaluminoxane (MAO) or a borate compound, they form single-site catalysts.[7] This single-site nature is the key to their precision. Unlike the multiple active sites of ZN catalysts, each metallocene active center is structurally well-defined and exhibits uniform catalytic behavior.

This uniformity translates to several advantages:

-

Narrow Molecular Weight Distribution (MWD): The consistent activity of the single sites produces polymer chains of similar length.

-

Homogeneous Comonomer Incorporation: The comonomer is distributed more evenly along the polymer chains and among different chains.

-

Tailorable Polymer Microstructure: The ability to systematically modify the ligand structure of the metallocene allows for fine-tuning of the catalyst's stereoselectivity and its affinity for different monomers.

The polymerization mechanism with metallocene catalysts is analogous to that of ZN catalysts, involving monomer coordination and insertion. However, the well-defined nature of the active site allows for a more predictable and controllable polymerization process.

Quantifying Reactivity: Kinetic Models of Copolymerization

To predict and control the composition of the ethene/but-1-ene copolymer, it is essential to understand the relative reactivities of the two monomers towards the catalyst's active site. Copolymerization kinetics are typically described by kinetic models, with the Mayo-Lewis terminal model being the most widely applied for olefin copolymerization.[8][9][10][11][12]

The Mayo-Lewis equation relates the instantaneous composition of the copolymer to the composition of the monomer feed and the reactivity ratios of the two monomers.[8][10][11][12]

The reactivity ratios, r₁ (for ethene) and r₂ (for but-1-ene), are defined as the ratio of the rate constant for a propagating chain ending in a given monomer adding the same monomer to the rate constant for it adding the other monomer.

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

Where:

-

k₁₁ is the rate constant for the addition of ethene to a chain ending in an ethene unit.

-

k₁₂ is the rate constant for the addition of but-1-ene to a chain ending in an ethene unit.

-

k₂₂ is the rate constant for the addition of but-1-ene to a chain ending in a but-1-ene unit.

-

k₂₁ is the rate constant for the addition of ethene to a chain ending in a but-1-ene unit.

The values of the reactivity ratios provide insight into the copolymerization behavior:

-

r₁ > 1: The propagating chain preferentially adds ethene.

-

r₁ < 1: The propagating chain preferentially adds but-1-ene.

-

r₁ = 1: The reactivity of the propagating chain is independent of the last added unit.

-

r₁ * r₂ = 1: Ideal copolymerization, where the monomer distribution is random.

-

r₁ * r₂ < 1: Tendency towards alternating copolymerization.

-

r₁ * r₂ > 1: Tendency towards block copolymerization.

For the ethene/but-1-ene system, ethene is generally much more reactive than but-1-ene, meaning r₁ >> 1 and r₂ << 1 . This indicates a strong preference for ethene incorporation and a tendency for but-1-ene units to be isolated within polyethylene sequences.

| Catalyst Type | Monomer 1 (Ethene) | Monomer 2 (But-1-ene) | r₁ (Ethene) | r₂ (But-1-ene) | r₁ * r₂ | Predominant Copolymer Structure |

| Ziegler-Natta | Ethene | But-1-ene | High (>20) | Low (<0.1) | >1 | Mostly isolated but-1-ene units |

| Metallocene | Ethene | But-1-ene | Varies (5-50) | Varies (0.01-0.2) | Varies | More uniform but-1-ene distribution |

Note: The exact values of reactivity ratios are highly dependent on the specific catalyst, co-catalyst, and reaction conditions.

The Influence of Reaction Parameters on Copolymer Properties

The kinetics of copolymerization and the resulting polymer properties are highly sensitive to the reaction conditions. Understanding these relationships is crucial for process optimization and product design.

| Parameter | Effect on Catalyst Activity | Effect on But-1-ene Incorporation | Effect on Molecular Weight | Effect on Crystallinity & Melting Point |

| ↑ But-1-ene Concentration | Can increase or decrease depending on the catalyst system.[1] | Increases.[1] | Generally decreases due to increased chain transfer.[13] | Decreases due to disruption of the polymer backbone.[14] |

| ↑ Temperature | Generally increases up to an optimum, then decreases due to deactivation.[1] | Can decrease due to the higher activation energy of ethene polymerization. | Generally decreases due to increased rates of chain transfer reactions. | Can be affected by changes in comonomer incorporation and chain regularity. |

| ↑ Ethene Pressure | Increases. | Decreases relative to ethene. | Generally increases. | Increases due to longer polyethylene sequences. |

| Co-catalyst/Catalyst Ratio (e.g., Al/Ti) | Has an optimal range for maximum activity.[14] | Can influence the nature of the active sites and thus comonomer incorporation.[14] | Affects chain transfer rates and thus molecular weight. | Can be influenced by changes in comonomer distribution. |

Experimental Protocols for Synthesis and Characterization

A thorough understanding of the kinetics and mechanism of ethene/but-1-ene copolymerization relies on robust experimental procedures for both the synthesis of the copolymers and their subsequent characterization.

Protocol for Slurry-Phase Ethene/But-1-ene Copolymerization

This protocol provides a general outline for a lab-scale slurry polymerization.

Materials:

-

High-purity hexane (polymerization solvent)

-

High-purity ethene and but-1-ene

-

Ziegler-Natta or metallocene catalyst

-

Organoaluminum co-catalyst (e.g., TEAL or MAO)

-

Methanol (for quenching)

-

Hydrochloric acid solution (for de-ashing, if necessary)

-

Antioxidant solution

Equipment:

-

Jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and monomer feed lines.

-

Schlenk line or glovebox for inert atmosphere handling of catalysts and co-catalysts.

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

-

Solvent and Co-catalyst Addition: A measured volume of hexane is charged to the reactor, followed by the addition of the co-catalyst solution under an inert atmosphere.

-

But-1-ene Addition: The desired amount of but-1-ene is added to the reactor.

-

Pressurization and Equilibration: The reactor is pressurized with ethene to the desired pressure and the temperature is brought to the setpoint. The system is allowed to equilibrate.

-

Catalyst Injection and Polymerization: A slurry of the catalyst in hexane is injected into the reactor to initiate polymerization. The ethene pressure is maintained throughout the reaction by a continuous feed.

-

Quenching: After the desired polymerization time, the reaction is terminated by injecting a small amount of methanol.

-

Polymer Recovery: The reactor is vented, and the polymer slurry is collected. The polymer is filtered, washed with methanol, and dried in a vacuum oven.

-

De-ashing (for ZN catalysts): If necessary, the polymer is treated with an acidic solution to remove catalyst residues, followed by washing and drying.

-

Stabilization: An antioxidant is typically added to the polymer during the recovery process to prevent degradation.

Key Characterization Techniques

DSC is used to determine the thermal properties of the copolymer, such as the melting temperature (Tₘ) and the degree of crystallinity.[15][16][17]

Protocol:

-

A small, known weight of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to erase its thermal history.[15]

-

The sample is then cooled at a controlled rate to a temperature below its crystallization temperature.

-

Finally, the sample is heated again at the same controlled rate. The Tₘ is determined from the peak of the endothermic melting transition in the second heating scan.

-

The degree of crystallinity can be calculated from the heat of fusion of the sample, determined from the area under the melting peak, and the heat of fusion of 100% crystalline polyethylene.

GPC is employed to determine the molecular weight and molecular weight distribution (MWD) of the copolymer.

Protocol:

-

The polymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature.

-

The polymer solution is injected into the GPC system, which consists of a series of columns packed with a porous gel.

-

The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns; larger molecules elute first.

-

The concentration of the eluting polymer is monitored by a detector (e.g., a refractive index detector).

-

The molecular weight is determined by calibrating the system with polymer standards of known molecular weight.

¹³C NMR is a powerful technique for determining the microstructure of the copolymer, including the comonomer content and the distribution of comonomer units along the polymer chain.[18][19][20][21][22][23]

Protocol:

-

The polymer sample is dissolved in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at high temperature.

-

The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.

-

The different carbon environments in the polymer chain (e.g., carbons in the backbone, in the ethyl branches, and adjacent to the branches) give rise to distinct signals in the spectrum.

-

By integrating the areas of these signals, the mole percent of but-1-ene incorporated into the copolymer can be accurately calculated.

-

More detailed analysis of the spectral fine structure can provide information about the sequence distribution of the monomers (e.g., isolated but-1-ene units, but-1-ene-but-1-ene dyads).

Concluding Remarks: A Field of Continual Innovation

The copolymerization of ethene and but-1-ene is a mature yet continuously evolving field. The fundamental principles of catalyst design, reaction kinetics, and structure-property relationships discussed in this guide provide a solid foundation for researchers and professionals. The ongoing development of novel catalyst systems, including advanced metallocenes and post-metallocene catalysts, continues to push the boundaries of what is possible in terms of polymer architecture and performance. A deep understanding of the kinetics and mechanisms at play is not merely academic; it is the cornerstone of innovation in the design and synthesis of advanced polyolefin materials for a wide range of applications.

References

- Forte, M. M. C., da Cunha, F. O. V., dos Santos, J. H. Z., & Zacca, J. J. (2003). Ethylene and 1-butene copolymerization catalyzed by a Ziegler–Natta/Metallocene hybrid catalyst through a 23 factorial experimental design. Polymer, 44(11), 3349-3356.

- Ali, S., Al-Nasser, A., Al-Otaibi, A. M., & Al-Oufi, A. S. (2021). Rapid kinetic evaluation of homogeneous single- site metallocene catalysts and cyclic diene: how do the catalytic activity, molecular weight, and diene incorporation depend on polymerization time. RSC Advances, 11(52), 32909-32918.

- Al-Otaibi, A. M., Al-Nasser, A., Ali, S., & Al-Oufi, A. S. (2022). Influence of Ethylene-1-Alkene Copolymers Microstructure on Thermo-Rheological Behavior of Model Blends for Enhanced Recycling. Polymers, 14(9), 1718.

-

Scienomics. (n.d.). Heterogeneous ziegler-natta catalysis for alkene polymerization. Retrieved from [Link]

- Pérez, C. J., & Saldis, N. (2014). Ethylene/1‐Butene Copolymerization over Heterogeneous Metallocene Catalyst. Macromolecular Symposia, 345(1), 86-95.

- Storti, G., & Morbidelli, M. (2021). Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. Polymers, 13(21), 3698.

- Li, Y., Wang, L., & Wang, D. (2020, March). Characterization of Ethylene-butene Polyethylene Copolymers by DSC and SSA. In IOP Conference Series: Materials Science and Engineering (Vol. 774, No. 1, p. 012026). IOP Publishing.

- Rossi, A., Zhang, J., & Odian, G. (1996). Carbon-13 NMR characterization of ethylene/1-butene copolymers. Macromolecules, 29(7), 2331-2338.

- Putra, A., & Widiatmoko, E. (2016). The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex. Indonesian Journal of Chemistry, 16(3), 253-260.

- Wang, L., Li, Y., & Wang, D. (2013). Effect of molecular structure distribution on melting and crystallization behavior of 1-butene/ethylene copolymers. Journal of Applied Polymer Science, 129(5), 2843-2851.

-

Wikipedia. (2023). Mayo–Lewis equation. Retrieved from [Link]

-

Wolfram Demonstrations Project. (n.d.). Mayo-Lewis Model for Copolymer Composition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]

- Doi, Y., & Asakura, T. (1984). Characterization of ethylene‐1‐butene copolymer by differential scanning calorimetry and 13C‐NMR spectroscopy. Macromolecular Chemistry and Physics, 185(10), 2219-2227.

- Vana, P., & Davis, T. P. (2003). Copolymer Composition Deviations from Mayo–Lewis Conventional Free Radical Behavior in Nitroxide Mediated Copolymerization.

- Sahoo, S. K., Zhang, T., Reddy, D. V., Rinaldi, P. L., McIntosh, L. H., & Quirk, R. P. (2003). Multidimensional NMR Studies of Poly(ethylene-co-1-butene) Microstructures. Macromolecules, 36(11), 4017-4028.

- Men, Y., Rieger, B., & Strobl, G. (2003). Influence of the type and the comonomer contents on the mechanical behavior of ethylene/α-olefin copolymers. Journal of Polymer Science Part B: Polymer Physics, 41(19), 2346-2357.

- Sahoo, S. K., Zhang, T., Reddy, D. V., Rinaldi, P. L., McIntosh, L. H., & Quirk, R. P. (2003). Multidimensional NMR Studies of Poly(ethylene-co-1-butene) Microstructures. Macromolecules, 36(11), 4017-4028.

- Men, Y., & Strobl, G. (2012). Polymorphic Behavior and Phase Transition of Poly(1-Butene) and Its Copolymers. Polymers, 4(1), 1-32.

-

Chemistry LibreTexts. (2023). The Polymerization of Ethene. Retrieved from [Link]

-

Van Steenberge, P. H. M., Reyniers, M.-F., & Marin, G. B. (n.d.). Chapter 4 Copolymerization. Retrieved from [Link]

-

YouTube. (2020). Ziegler Natta Polymerization of Ethylene | Mechanism | CSIR NET | GATE. Retrieved from [Link]

- Nuamthanom, A., & Sandee, P. (2022). Microstructural Analysis of Poly(ethylene-co-propylene-co-1-butene) terpolymers by Multidimensional NMR Spectroscopy. Bulletin of Applied Sciences, 11(2), 1-11.

- Zohrevand, A., & Ajji, A. (2013). Gas Phase Copolymerization of Ethylene and 1-Butene with Prepolymerized MgCl 2 Supported Ziegler-Natta Catalyst: Effect of Al/Ti Ratio. International Journal of Polymer Science, 2013, 1-8.

- Nuamthanom, A., & Sandee, P. (2022). Microstructural Analysis of Poly(ethylene-co-propylene-co-1-butene) terpolymers by Multidimensional NMR Spectroscopy. Bulletin of Applied Sciences, 11(2), 1-11.

- Zohrevand, A., & Ajji, A. (2013). Gas Phase Copolymerization of Ethylene and 1-Butene with Prepolymerized MgCl 2 Supported Ziegler-Natta Catalyst: Effect of Al/Ti Ratio. International Journal of Polymer Science, 2013, 1-8.

- Li, Y., Wang, L., & Wang, D. (2020, March). Characterization of Ethylene-butene Polyethylene Copolymers by DSC and SSA. In IOP Conference Series: Materials Science and Engineering (Vol. 774, No. 1, p. 012026). IOP Publishing.

- Wang, Y., Li, X., & Men, Y. (2021). The II–I Phase Transition Behavior of Butene-1 Copolymers with Hydroxyl Groups. Polymers, 13(16), 2736.

-

Wikipedia. (2023). Mayo–Lewis equation. Retrieved from [Link]

- Ali, S., Al-Nasser, A., Al-Otaibi, A. M., & Al-Oufi, A. S. (2022). Copolymerization of ethylene and isoprene initiated by metallocene catalyst. Arabian Journal of Chemistry, 15(1), 103525.

- Zhang, Y., & Sita, L. R. (2024).

- van der Bij, H. E., & Weckhuysen, B. M. (2017). Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes.

- Ramakrishnan, S. (2017). Ziegler–Natta Polymerization and the Remaining Challenges. Resonance, 22(11), 1049-1058.

- Sahoo, S. K., Zhang, T., Reddy, D. V., Rinaldi, P. L., McIntosh, L. H., & Quirk, R. P. (2003). Multidimensional NMR Studies of Poly(ethylene-co-1-butene) Microstructures. Macromolecules, 36(11), 4017-4028.

- Ali, S., Al-Nasser, A., Al-Otaibi, A. M., & Al-Oufi, A. S. (2021). Rapid kinetic evaluation of homogeneous single- site metallocene catalysts and cyclic diene: how do the catalytic activity, molecular weight, and diene incorporation depend on polymerization time. RSC Advances, 11(52), 32909-32918.

-

University of Arizona. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

- Google Patents. (2018). US10047176B2 - Multi-reactor slurry polymerization processes with high ethylene purity.

-

De Gruyter. (2013). Polymerisation of Ethylene: In Slurry Loop Reactors. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Wolfram Cloud. (2011). Mayo-Lewis Model for Copolymer Composition. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Metallocene Catalysis Polymerization. Retrieved from [Link]

-

Pukánszky, B., & Fodor, Z. (n.d.). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. Retrieved from [Link]

- Falivene, L., Caporaso, L., & Cavallo, L. (2024).

-

FuseSchool - Global Education. (2015, December 18). Polymerisation of Ethene | Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scienomics.com [scienomics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pslc.ws [pslc.ws]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 9. researchgate.net [researchgate.net]

- 10. ethz.ch [ethz.ch]

- 11. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]

- 12. Mayo-Lewis Model for Copolymer Composition [wolframcloud.com]

- 13. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. eag.com [eag.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Ethylene-alt-α-Olefin Copolymers by Hydrogenation of Highly Stereoregular cis-1,4 Polydienes: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Metallocene catalyst systems for but-1-ene and ethene polymerization

An In-Depth Technical Guide to Metallocene Catalyst Systems for Ethene and But-1-ene Polymerization

This guide provides a comprehensive technical overview of metallocene catalyst systems tailored for the copolymerization of ethene and but-1-ene. It is intended for researchers and scientists in the fields of polymer chemistry and materials science, offering insights into catalyst mechanisms, experimental design, and the resulting polymer properties.

The Metallocene Advantage in Polyolefin Synthesis

Metallocene catalysts represent a significant advancement over traditional multi-site Ziegler-Natta systems for olefin polymerization.[1] A metallocene is an organometallic compound typically consisting of a Group 4 transition metal (like zirconium or titanium) sandwiched between one or two cyclopentadienyl (Cp) ligands or their derivatives.[2] Their key advantage lies in their single-site nature, meaning they possess uniform active centers. This uniformity allows for exceptional control over the polymerization process, leading to polymers with narrow molecular weight distributions (MWD), predictable comonomer incorporation, and controlled stereochemistry.[3]

In the context of ethene and but-1-ene copolymerization, metallocenes enable the production of linear low-density polyethylene (LLDPE) with a more random and uniform distribution of but-1-ene comonomer units along the polymer backbone compared to what can be achieved with Ziegler-Natta catalysts. This precise microstructural control is critical for tailoring the final material's properties, such as density, flexibility, and toughness.[4]

The Heart of the System: Catalyst Activation

A metallocene procatalyst, typically a metallocene dichloride like rac-Me₂Si(Ind)₂ZrCl₂, is inactive on its own.[2] Activation requires a cocatalyst to abstract a ligand (e.g., a chloride anion) from the transition metal center, generating a highly electrophilic, coordinatively unsaturated cationic metal species, which is the active site for polymerization.[2]

The Role of Methylaluminoxane (MAO)

Methylaluminoxane (MAO) is the most common and effective cocatalyst for metallocene systems.[2] It is a complex oligomeric mixture formed from the controlled hydrolysis of trimethylaluminum (TMA). MAO performs several crucial functions:

-

Alkylation: It replaces the chloride ligands on the metallocene with methyl groups.

-

Activation: It abstracts a methyl anion from the alkylated metallocene to form a contact ion-pair (CIP) or a solvent-separated ion-pair (SSIP). The resulting cationic metallocene complex, [L₂Zr-CH₃]⁺, is the catalytically active species.

-

Scavenging: MAO effectively removes impurities (like water and oxygen) from the reaction medium that would otherwise deactivate the sensitive catalyst.

The activation process is a complex equilibrium, and a large excess of MAO (Al:Zr ratios often exceeding 1000:1) is typically required to drive the equilibrium towards the active cationic species and to ensure efficient scavenging.

Borate-Based Activators

An alternative to MAO involves the use of borane or borate compounds, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, or trityl tetrakis(pentafluorophenyl)borate, [Ph₃C]⁺[B(C₆F₅)₄]⁻.[5] These activators can generate the cationic active site with near-stoichiometric amounts, creating a "cleaner" catalytic system with a well-defined counterion.[5]

Caption: General scheme for the activation of a zirconocene dichloride procatalyst by MAO.

The Polymerization Cycle and Comonomer Insertion

Once activated, the cationic metallocene center initiates and propagates the polymer chain via a coordination-insertion mechanism, often referred to as the Cossee-Arlman mechanism.

-

Coordination: An olefin monomer (ethene or but-1-ene) from the reaction medium coordinates to the vacant orbital of the cationic zirconium center, forming a π-complex.

-

Insertion: The coordinated olefin then undergoes migratory insertion into the existing zirconium-carbon bond of the growing polymer chain. This step extends the polymer chain by one monomer unit and regenerates the vacant coordination site.

-

Propagation: The cycle of coordination and insertion repeats, leading to rapid chain growth.

The structure of the metallocene's ligand framework is critical as it dictates the stereochemistry of the insertion and the catalyst's affinity for different monomers. For instance, ansa-metallocenes, which have a bridge (e.g., -SiMe₂- or -CH₂CH₂-) linking the two Cp-type rings, restrict ligand rotation. This rigidity, particularly in C₂-symmetric catalysts like rac-Et(Ind)₂ZrCl₂, provides the steric guidance necessary to produce highly isotactic polymers from α-olefins.[6]

Caption: The coordination-insertion cycle for olefin polymerization at a metallocene active site.

Mechanistic Nuances: Side Reactions of But-1-ene

While the primary insertion mode for α-olefins is 1,2-insertion (where the C1 carbon binds to the metal), metallocene systems can permit alternative pathways, particularly for but-1-ene. These side reactions significantly influence the polymer microstructure and molecular weight.

Regioerrors: 2,1-Insertion

A 2,1-insertion (regioerror) occurs when the C2 carbon of but-1-ene binds to the metal center. This creates a secondary alkyl species on the zirconium, which is sterically more hindered than the primary alkyl formed after a 1,2-insertion. This increased steric hindrance makes the subsequent monomer insertion more difficult, potentially slowing the propagation rate and creating a "dormant site".[7]

Chain Termination vs. Isomerization

Following a 2,1-insertion, the catalyst faces a critical choice. The sterically hindered environment favors chain termination via β-hydride transfer over further propagation.[8] This is a key reason why regioerrors can lead to lower molecular weight polymers.

However, an alternative pathway exists: isomerization. DFT calculations have shown that the 2,1-inserted unit can undergo a stepwise isomerization to a more stable 4,1-unit.[7][8] This process effectively "corrects" the regioerror by moving the metal to the end of the ethyl branch, regenerating a less-hindered primary alkyl species from which propagation can resume.[7]

Caption: Stepwise mechanism for the isomerization of a 2,1-inserted but-1-ene unit to a 4,1-unit.[7][8]

Controlling Polymer Properties

The final properties of the ethene-co-butene polymer are a direct consequence of the catalyst choice and the reaction conditions.

| Parameter | Effect on Polymer Properties | Causality |

| Catalyst Structure | MWD, Comonomer Distribution: Single-site nature ensures narrow MWD and uniform comonomer incorporation. Tacticity: Ligand geometry (e.g., ansa-metallocenes) controls stereochemistry. | The defined steric and electronic environment of the single active site dictates monomer selection and insertion pathway. |

| Temperature | Activity: Generally increases with temperature to an optimum, then decreases due to deactivation.[9] Molecular Weight: Decreases at higher temperatures due to increased rates of chain transfer reactions (e.g., β-hydride elimination).[9] | Higher thermal energy increases reaction rates but also accelerates catalyst decomposition and chain termination pathways. |

| Ethene Pressure | Activity & MW: Higher pressure increases monomer concentration, leading to higher polymerization rates and higher molecular weight. | The rate of propagation is typically first-order with respect to monomer concentration.[10] |

| But-1-ene Conc. | Density & Crystallinity: Higher incorporation of but-1-ene introduces ethyl branches, disrupting the crystalline polyethylene structure. This lowers density, melting point (Tm), and crystallinity.[11] Activity: A "comonomer effect" is often observed, where a small amount of α-olefin increases catalyst activity.[12] | Ethyl branches act as defects in the polymer chain, hindering lamellar packing. The comonomer may activate dormant sites or facilitate monomer exchange at the active center. |

| Cocatalyst (MAO) Ratio | Activity: Higher Al/Zr ratios generally lead to higher activity by shifting the activation equilibrium and improving scavenging. | A large excess of MAO ensures a higher concentration of the active cationic species. |

Table 1: Influence of Reaction Parameters on Polymer Properties

| Catalyst | Temp (°C) | Activity ( kg/mol ·h) | 1-Hexene Inc. (mol%)* | Mₙ ( kg/mol ) | MWD (Mₙ/Mₙ) | Source |

| meso-2** / MAO | 70 | 20,400 | 1.1 | 126 | 3.9 | [12] |

| meso-2** / MAO | 70 | 26,400 | 2.5 | 100 | 3.1 | [12] |

| rac-2** / MAO | 70 | 7,200 | 1.1 | 180 | 3.5 | [12] |

| rac-2** / MAO | 70 | 9,600 | 2.2 | 136 | 3.3 | [12] |

| CpZr(thf)Cl₂[...]*** | 100 | >10,000 | 8.0 | - | - | [13] |

*Data for 1-hexene is presented as a close analogue to 1-butene, demonstrating typical performance trends. **meso/rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride ***CpZr(thf)Cl₂[O-2-tBu-4-OCH₃-6-(PPh₂)C₆H₂]

Table 2: Representative Performance Data for Zirconocene Catalysts in Ethene/α-Olefin Copolymerization

Experimental Protocol: Laboratory-Scale Slurry Copolymerization

This protocol outlines a general procedure for the copolymerization of ethene and but-1-ene in a slurry reactor. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials and Reagents

-

Metallocene procatalyst (e.g., rac-Me₂Si(Ind)₂ZrCl₂)

-

Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

-

High-purity toluene (dried over molecular sieves or sodium/benzophenone)

-

Polymerization-grade ethene

-

Polymerization-grade but-1-ene

-

Acidified methanol (5% HCl) for quenching

-

Methanol for washing

-

Nitrogen or Argon (high purity)

Reactor Preparation

-

A 1 L jacketed glass autoclave reactor equipped with a mechanical stirrer, temperature probe, gas inlet, and injection port is thoroughly dried in an oven and assembled while hot under a stream of inert gas.

-

The reactor is purged with inert gas and subjected to several vacuum/refill cycles to remove all traces of air and moisture.

Polymerization Procedure

-

Charge the reactor with 400 mL of dry toluene.

-

Add the desired amount of liquid but-1-ene (e.g., 20 mL) to the reactor.

-

Pressurize the reactor with ethene to the desired pressure (e.g., 2 bar) and allow the system to equilibrate at the target temperature (e.g., 70 °C) with stirring.

-

In a glovebox, prepare the catalyst solution. In a vial, dissolve the metallocene procatalyst (e.g., 2-5 µmol) in a small amount of toluene. In a separate vial, measure the required volume of MAO solution (e.g., to achieve an Al/Zr ratio of 1500:1).

-

Add the MAO solution to the reactor via syringe to scavenge any remaining impurities. Allow it to stir for 10 minutes.

-

Inject the metallocene solution into the reactor to initiate the polymerization. Maintain constant ethene pressure and temperature throughout the run.[3]

-

Monitor the reaction progress by tracking the uptake of ethene from the supply cylinder.

-

After the desired reaction time (e.g., 30 minutes), terminate the polymerization by injecting 10 mL of acidified methanol.[3]

-

Vent the excess ethene pressure and cool the reactor to room temperature.

-

Precipitate the polymer by pouring the reactor contents into a large beaker containing 1 L of vigorously stirred methanol.

-

Filter the resulting white polymer powder, wash it extensively with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

Polymer Characterization

A suite of analytical techniques is required to fully elucidate the microstructure and properties of the synthesized ethene-co-butene copolymers.

-

Nuclear Magnetic Resonance (¹³C NMR): This is the most powerful technique for determining the comonomer content and sequence distribution.[4][14] By analyzing the chemical shifts and intensities of specific carbon resonances, one can quantify the amount of incorporated but-1-ene and identify monomer dyads and triads (e.g., EBE, EBB, BEE), providing deep insight into the randomness of the copolymer.[14]

-

Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the molecular weight distribution (MWD or Polydispersity Index, PDI = Mₙ/Mₙ).[15] The narrow MWD (typically < 3.0) is a hallmark of single-site metallocene catalysts.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the polymer, including the melting temperature (Tₘ) and the degree of crystallinity.[16] An increase in but-1-ene content will lead to a systematic decrease in both Tₘ and crystallinity due to the disruption of the polymer chains by the ethyl branches.[11]

Conclusion and Outlook

Metallocene catalyst systems offer unparalleled precision in the copolymerization of ethene and but-1-ene, enabling the synthesis of advanced polyolefins with tailored microstructures and properties. The causality behind this control lies in the well-defined, single-site nature of the catalyst, where the ligand architecture directly translates into specific polymer characteristics. Understanding the interplay between catalyst activation, the primary polymerization cycle, and influential side reactions like regioerrors and isomerization is crucial for designing next-generation materials. Future research will continue to focus on developing new ligand structures for even greater control, exploring more efficient and sustainable MAO-free activation methods, and modeling the complex kinetics to optimize industrial processes.[17]

References

-

Kaminsky, W., Funck, A., & Hähnsen, H. (2009). New application for metallocene catalysts in olefin polymerization. Dalton Transactions, (39), 8803-8810. [Link]

-

Li, Y., et al. (2023). Synthesis, characterization and efficient catalytic ethylene polymerization reactions of phenylphosphine half-metallocene zirconium complexes. Polymer Chemistry, 14(3), 263-271. [Link]

-

Polymer Science Learning Center. (n.d.). Metallocene Catalysis Polymerization. University of Southern Mississippi. [Link]

-

Hsieh, E. T., & Randall, J. C. (1982). Ethylene-1-butene copolymers. 1. Comonomer sequence distribution. Macromolecules, 15(2), 353-360. [Link]

-

D'Anania, O., De Rosa, C., & Talarico, G. (2024). Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. Frontiers in Chemistry, 12, 1377740. [Link]

- Jeelani, A., & Razavi, A. (1994). U.S. Patent No. 5,240,894. Washington, DC: U.S.

-

Vallejo-Perez, M. O., et al. (2020). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Preprints.org. [Link]

-

Ali, A., et al. (2022). Polymerization kinetics of bicyclic olefins and mechanism with symmetrical ansa-metallocene catalysts associated with active center count. RSC Advances, 12(24), 15201-15211. [Link]

-

Lee, D. H., et al. (2000). Ethene polymerization with a poly(styrene-co-divinylbenzene) beads supported rac-Ph2Si(Ind)2ZrCl2 catalyst. Macromolecular Chemistry and Physics, 201(1), 7-12. [Link]

-

de Carvalho, A. B., Lona, L. M. F., & Pinto, J. C. (2006). Modeling Ethylene/1-Butene Copolymerizations in Industrial Slurry Reactors. Industrial & Engineering Chemistry Research, 45(10), 3647-3659. [Link]

-

Ali, A., et al. (2024). Copolymerization of ethylene and isoprene initiated by metallocene catalyst. Arabian Journal of Chemistry, 17(9), 105989. [Link]

-

Brintzinger, H. H., et al. (1995). Metallocene Catalysts for Olefin Polymerization. Angewandte Chemie International Edition in English, 34(11), 1143-1170. [Link]

- Soares, J. B. P., & McKenna, T. F. (2012). Polyolefin Reaction Engineering. Wiley-VCH.

-

Soleimani, M., & Kiasat, A. R. (2014). Gas Phase Copolymerization of Ethylene and 1-Butene with Prepolymerized MgCl2 Supported Ziegler-Natta Catalyst: Effect of Al/Ti Ratio. Journal of Macromolecular Science, Part A, 51(1), 56-61. [Link]

-

Budzelaar, P. H. M., & Talarico, G. (2024). A cooperative model for metallocene catalyst activation by methylaluminoxane. Dalton Transactions. [Link]

-

D'Anania, O., De Rosa, C., & Talarico, G. (2024). Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. PubMed Central. [Link]

-

Arnold, M., et al. (2011). Terpolymerization of Linear and Alicyclic α-Olefins with Norbornene and Ethylene by ansa-Metallocene Catalysts. Macromolecules, 44(4), 643-651. [Link]

-

Kimura, K., Shigemura, T., & Yuasa, S. (1984). Characterization of ethylene-1-butene copolymer by differential scanning calorimetry and 13C-NMR spectroscopy. Journal of Applied Polymer Science, 29(10), 3161-3169. [Link]

-

Annunziata, F., et al. (2020). Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride. Polymers, 12(11), 2568. [Link]

-

Vallejo-Perez, M. O., et al. (2020). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 12(12), 2824. [Link]

-

Talarico, G., et al. (2022). Metallocenes and Beyond for Propene Polymerization: Energy Decomposition of Density Functional Computations Unravels the Different Interplay of Stereoelectronic Effects. Organometallics, 41(24), 3733-3743. [Link]

-

Zefirov, S. V., et al. (2015). Activation of Substituted Metallocene Catalysts Using Methylaluminoxane. Chemistry – A European Journal, 21(29), 10424-10431. [Link]

-

Ko, Y. S., & Soares, J. B. P. (2001). Copolymerization of ethylene and alpha-olefins with combined metallocene catalysts. III. Production of polyolefins with controlled microstructures. Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2826-2841. [Link]

-

Delferro, M., & Marks, T. J. (2021). Active Sites in a Heterogeneous Organometallic Catalyst for the Polymerization of Ethylene. ACS Central Science, 7(7), 1225-1231. [Link]

-

Vallejo-Perez, M. O., et al. (2020). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 12(12), 2824. [Link]

-

Sahoo, S. K., et al. (2022). Microstructural Analysis of Poly(ethylene-co-propylene-co-1-butene) terpolymers by Multidimensional NMR Spectroscopy. Bulletin of Applied Sciences, 1(4), 1-10. [Link]

-

Czaja, K., et al. (2012). MAO-Free Activation of Metallocenes and Other Single-Site Catalysts for Ethylene Polymerization Using Spherical Supports Based on MgCl₂. Macromolecular Chemistry and Physics, 213(9), 946-954. [Link]

-

Ali, A., et al. (2024). Copolymerization of ethylene and isoprene initiated by metallocene catalyst. Arabian Journal of Chemistry, 17(9), 105989. [Link]

-

Al-Haj Ali, M., & Soares, J. B. P. (2005). Gas-Phase Ethylene/Hexene Copolymerization with Metallocene Catalyst in a Laboratory-Scale Reactor. Macromolecular Reaction Engineering, 1(1), 12-25. [Link]

-

Müller, A. J., et al. (1995). Characterization of Ethylene-butene Polyethylene Copolymers by DSC and SSA. Polymer Bulletin, 34, 447-454. [Link]

-

Dworschak, V., & Revesz, R. (2007). GPC–IR Hyphenated Technology to Characterize Copolymers and to Deformulate Complex Polymer Mixtures in Polymer-Related Industries. Spectroscopy Online. [Link]

-

van Erp, T. B., et al. (2021). Crystallization of Random Metallocene-Catalyzed Propylene-Based Copolymers with Ethylene and 1-Hexene on Rapid Cooling. Polymers, 13(13), 2095. [Link]

-

Ali, A., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 268. [Link]

-

Filo. (2025). Mechanism of polymerization using metallocene. [Link]

Sources

- 1. Copolymerization of ethylene and isoprene initiated by metallocene catalyst - Arabian Journal of Chemistry [arabjchem.org]

- 2. Mechanism of polymerization using metallocene | Filo [askfilo.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study [frontiersin.org]

- 8. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arabjchem.org [arabjchem.org]

- 10. Polymerization kinetics of bicyclic olefins and mechanism with symmetrical ansa-metallocene catalysts associated with active center count: relationshi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01264B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and efficient catalytic ethylene polymerization reactions of phenylphosphine half-metallocene zirconium complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Topic: The Influence of But-1-ene Comonomer on Polyethylene Chain Microstructure

An In-Depth Technical Guide

Abstract

The incorporation of α-olefin comonomers is a fundamental strategy for tailoring the properties of polyethylene (PE). Among these, but-1-ene is a widely utilized comonomer that profoundly influences the polymer's chain microstructure, and consequently, its macroscopic performance. This technical guide provides an in-depth exploration of the causal relationships between but-1-ene incorporation and the resultant changes in polyethylene's molecular architecture. We will dissect the formation of short-chain branches and their impact on crystallinity, thermal behavior, and mechanical properties. Furthermore, this guide details the advanced analytical techniques essential for characterizing these microstructural features, offering both theoretical grounding and practical, step-by-step protocols for researchers in the field.

Introduction: Polyethylene and the Role of Comonomer Integration

Polyethylene, a polymer synthesized from the monomer ethylene, forms the basis of a vast array of plastic materials due to its chemical inertness, ease of processing, and low cost.[1] In its linear form, high-density polyethylene (HDPE), the polymer chains are largely unbranched, allowing them to pack closely into a highly crystalline structure. This dense packing imparts rigidity and high strength.

However, for applications requiring flexibility, toughness, and lower melting points, the perfectly linear structure must be disrupted. This is achieved through copolymerization, the process of incorporating a different monomer—a comonomer—into the growing polyethylene chain.[2] The introduction of α-olefins like but-1-ene, 1-hexene, or 1-octene results in the formation of short-chain branches (SCBs) along the polymer backbone.[3] These branches act as defects in the chain's linear sequence, hindering the ability of the polymer chains to align and crystallize.[4] The type, concentration, and distribution of these SCBs are the primary levers for controlling the final properties of the resin, leading to classifications such as Linear Low-Density Polyethylene (LLDPE) and Very Low-Density Polyethylene (VLDPE).[3] This guide will focus specifically on the influence of the but-1-ene comonomer.

The Microstructural Impact of But-1-ene Incorporation

The polymerization of ethylene with but-1-ene introduces ethyl (–CH₂–CH₃) branches onto the polyethylene backbone. The fundamental principle is that these side groups disrupt the ordered, lamellar structures characteristic of crystalline polyethylene.

Formation of Ethyl Short-Chain Branches (SCBs)

During copolymerization, the double bond of the but-1-ene monomer opens and the molecule is inserted into the growing polyethylene chain.[1] This process leaves a two-carbon (ethyl) side group extending from the main polymer backbone. The concentration of these ethyl branches is directly related to the molar ratio of but-1-ene to ethylene in the polymerization feed.

The distribution of these branches is heavily dependent on the catalyst system employed.[5]

-

Ziegler-Natta Catalysts: These traditional, multi-site catalysts often produce a broad and sometimes bimodal chemical composition distribution (CCD).[6] This means some polymer chains may have a high concentration of but-1-ene, while others have very little, resulting in a heterogeneous material.

-

Metallocene Catalysts: These single-site catalysts offer superior control, leading to a much more uniform and random distribution of but-1-ene comonomer among the polymer chains.[5] This homogeneity at the molecular level translates to more predictable and consistent material properties.

Reduction in Crystallinity and Density

The primary consequence of introducing ethyl branches is the disruption of crystallinity. The branches are sterically bulky and are excluded from the polyethylene crystal lattice. This forces the polymer chains further apart, lowering the overall density of the material.[7] The presence of these branches also reduces the length of the linear ethylene sequences that can participate in crystallization, thereby decreasing the overall degree of crystallinity.[8]

This relationship is fundamental: as the mole percentage of but-1-ene increases, both the density and the degree of crystallinity of the resulting copolymer decrease in a predictable manner. This is the core principle behind the production of LLDPE from ethylene and but-1-ene.

Influence on Thermal and Mechanical Properties

The microstructural changes induced by but-1-ene directly translate to altered macroscopic properties.

Thermal Properties:

-

Melting Temperature (Tₘ): The disruption of the crystal lattice and the formation of thinner, less perfect lamellae result in a lower melting temperature.[9] More comonomer leads to a greater depression of Tₘ.

-

Crystallization Temperature (T꜀): Similarly, the presence of ethyl branches hinders the crystallization process from the melt, causing it to occur at a lower temperature upon cooling.[10]

Mechanical Properties: The reduction in crystallinity leads to a trade-off in mechanical performance:

-

Stiffness and Hardness: Decreased crystallinity results in lower stiffness (modulus) and hardness.

-

Flexibility and Ductility: The material becomes more flexible and exhibits greater elongation at break.[8]

-

Toughness and Impact Strength: The presence of branches and the resulting tie molecules connecting the crystalline domains can significantly improve the polymer's ability to absorb energy, leading to enhanced toughness and impact strength.

| But-1-ene Content | Short-Chain Branching (SCB) | Crystallinity | Density | Melting Point (Tₘ) | Stiffness | Flexibility/Toughness |

| Low | Low | High | High | High | High | Low |

| High | High | Low | Low | Low | Low | High |

Advanced Characterization of Ethylene-Butene Copolymers

To fully understand and control the structure-property relationships in ethylene-butene copolymers, a suite of advanced analytical techniques is required. These methods provide quantitative data on the chain microstructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly Carbon-13 NMR (¹³C NMR), is the most powerful technique for the direct quantification of comonomer content and the analysis of comonomer sequence distribution.[11] High-temperature, multidimensional NMR experiments are often employed to achieve the necessary resolution for these polymers.[12]

Causality of Method: The chemical shift of a carbon atom in the polymer backbone is sensitive to its local environment. The presence of a nearby ethyl branch alters the magnetic environment of adjacent carbons, causing their resonance signals to appear at different, predictable frequencies in the NMR spectrum. By integrating the areas of these distinct signals, one can precisely calculate the mole percent of but-1-ene incorporated and even deduce the sequence of ethylene and butene units (e.g., EBE, EEE triads).[12][13] This provides a direct, quantitative measure of the short-chain branching.

Fractionation Techniques: TREF and CRYSTAF

While NMR provides an average comonomer content, it does not reveal the distribution of that comonomer across the entire polymer population. Techniques that separate polymer chains based on their crystallizability, such as Temperature Rising Elution Fractionation (TREF) and Crystallization Analysis Fractionation (CRYSTAF), are essential for determining the Chemical Composition Distribution (CCD).[14][15]

Principle of Operation: Both techniques rely on the principle that polymer chains with higher comonomer content (more branches) have lower crystallizability and will therefore crystallize from a dilute solution at a lower temperature.[16]

-

CRYSTAF monitors the concentration of polymer remaining in solution as the temperature is slowly lowered.[17]

-

TREF involves first crystallizing the polymer onto an inert support column by slow cooling, and then re-dissolving and eluting the fractions by slowly increasing the temperature of a solvent flowing through the column.[18] Fractions with more branches elute at lower temperatures.

The resulting distribution curve provides a "fingerprint" of the material's compositional heterogeneity, which is critical for predicting properties like film clarity, impact strength, and processability. For instance, a broad or bimodal TREF profile, often seen with Ziegler-Natta catalysts, indicates a non-uniform distribution of but-1-ene.[6]

Experimental Protocol: Temperature Rising Elution Fractionation (TREF)

This protocol outlines a self-validating system for determining the CCD of an ethylene-butene copolymer.

-

Sample Preparation and Dissolution:

-

Accurately weigh approximately 30 mg of the ethylene-butene copolymer into a vial.

-

Add 40 mL of a high-boiling point solvent, such as 1,2,4-trichlorobenzene (TCB).

-

Heat the sealed vial to 160°C with gentle stirring for 60 minutes to ensure complete dissolution. The clarity of the solution serves as a primary validation check for complete dissolution.

-

-

Column Loading and Crystallization:

-

Load the hot polymer solution onto a stainless-steel column packed with an inert support (e.g., glass beads).

-

Allow the system to stabilize at a high temperature (e.g., 95°C) for at least 45 minutes to ensure a uniform starting condition.

-

Initiate a slow, controlled cooling ramp (e.g., -1.5°C/hour) down to a sub-ambient temperature if necessary (e.g., -30°C for highly branched samples). Causality: This slow cooling is the critical separation step. It allows polymer chains to fractionate and deposit onto the support according to their crystallizability. Chains with longer linear segments (fewer branches) will crystallize first at higher temperatures.

-

-

Elution and Detection:

-

Once the cooling cycle is complete, begin pumping fresh, pre-heated TCB through the column at a constant flow rate.

-

Simultaneously, initiate a controlled heating ramp (e.g., +1.5°C/hour).

-

The eluent from the column is passed through an online detector, typically an infrared (IR) detector monitoring a C-H stretching frequency, to continuously measure the concentration of the dissolved polymer.

-

-

Data Analysis:

-

Plot the measured polymer concentration against the elution temperature.

-

The resulting curve represents the Chemical Composition Distribution. The temperature axis is inversely correlated with the but-1-ene content; lower elution temperatures correspond to higher levels of short-chain branching.[18]

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It provides crucial quantitative data on the thermal properties of ethylene-butene copolymers.

-

Melting Point (Tₘ): Determined from the peak of the endothermic melting curve during a controlled heating cycle.

-

Crystallization Temperature (T꜀): Determined from the peak of the exothermic crystallization curve during a controlled cooling cycle.

-

Degree of Crystallinity (%Xc): Calculated by dividing the measured heat of fusion (ΔHₘ) of the sample by the theoretical heat of fusion for 100% crystalline polyethylene (ΔH°ₘ ≈ 293 J/g). This value provides a direct measure of the impact of but-1-ene on the polymer's ability to form crystalline structures.

Conclusion

The use of but-1-ene as a comonomer in ethylene polymerization is a powerful and precise tool for engineering the microstructure of polyethylene. The introduction of ethyl short-chain branches systematically disrupts crystalline order, leading to a decrease in crystallinity, density, melting temperature, and stiffness, while simultaneously enhancing flexibility and toughness. The choice of catalyst system plays a critical role in determining the uniformity of this branch distribution, with metallocene catalysts offering superior control over their Ziegler-Natta counterparts. A thorough characterization using a combination of NMR, fractionation techniques like TREF, and thermal analysis via DSC is imperative for researchers and developers to fully understand the complex interplay between molecular architecture and final material performance, enabling the rational design of polyolefins for a wide range of advanced applications.

References

-

The II–I Phase Transition Behavior of Butene-1 Copolymers with Hydroxyl Groups. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Polyolefin - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Influence of Ethylene-1-Alkene Copolymers Microstructure on Thermo-Rheological Behavior of Model Blends for Enhanced Recycling. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Poly (1-butene-ran-ethylene) Monomodal Copolymers from Metallocene Catalysts: Structural and Morphological Differences with Increasing Ethylene Content. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Mechanical properties of ethylene/1-butene copolymer. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Short-chain Branching in polyolefins: causes and how to study them. (2021). Polymer Char. Retrieved January 21, 2026, from [Link]

-

Preparative Temperature Rising Elution Fractionation of One Poly(1-butene) Copolymer and Its Chain Microstructure Characterization. (2019). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Multidimensional NMR Studies of Poly(ethylene-co-1-butene) Microstructures. (2003). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Thermal Analysis of Crystallization and Phase Transition in Novel Polyethylene Glycol Grafted Butene-1 Copolymers. (2019). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Synthesis and Properties of Ethylene-Butene-1 Block Copolymers. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

CRYSTAF Analytical Instrument for Polyolefins. (n.d.). Polymer Char. Retrieved January 21, 2026, from [Link]

-

Multidimensional NMR Studies of Poly(ethylene-co-1-butene) Microstructures. (2003). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Mesophases in polyethylene, polypropylene, and poly(1-butene). (2005). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Chemical Compositional Distribution of Ethylene-1-Butene Copolymer Prepared with Heterogeneous Ziegler-Natta Catalyst: TREF and Crystaf Analysis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Crystalline Structure of Ethylene-Butene-1 Copolymers. (1967). Kyoto University Research Information Repository. Retrieved January 21, 2026, from [Link]

-

Microstructural Analysis of Poly(ethylene-co-propylene-co-1-butene) terpolymers by Multidimensional NMR Spectroscopy. (2022). ThaiJO. Retrieved January 21, 2026, from [Link]

-

Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity. (2023). JKU ePUB. Retrieved January 21, 2026, from [Link]

-

The Influence of Comonomer on Ethylene/α-Olefin Copolymers. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Crystallization Elution Fractionation: A New Approach to Measure the Chemical Composition Distribution in Polyolefins. (n.d.). LCGC International. Retrieved January 21, 2026, from [Link]

-

Influence of Ethylene-1-Alkene Copolymers Microstructure on Thermo-Rheological Behavior of Model Blends for Enhanced Recycling. (2022). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Dow Engage® ENR 7086.01 Ethylene-Butene Copolymer datasheet. (n.d.). Look Polymers. Retrieved January 21, 2026, from [Link]

-

The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Analysis of Polyolefin blends by Crystallization Analysis Fractionation. (n.d.). Polymer Char. Retrieved January 21, 2026, from [Link]

-

Multidimensional NMR studies of poly(ethylene-co-1-butene) microstructures. (2003). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Microstructural Change of Poly(1-butene) during Crystallization, Phase Transition, and Melting Revealed by Synchrotron Small-Angle X-ray Scattering. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Linear low-density polyethylene. (2015). YouTube. Retrieved January 21, 2026, from [Link]

-

Characterization of polymers by NMR. (n.d.). Retrieved January 21, 2026, from [Link]

-

CRYSTAF, DSC and SAXS Study of the Co-Crystallization, Phase Separation and Lamellar Packing of the Blends with Different Polyethylenes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Mechanical Properties and Elastic Behavior of Copolymers of Syndiotactic Polypropylene with 1-Hexene and 1-Octene. (2004). ACS Publications. Retrieved January 21, 2026, from [Link]

Sources

- 1. Polyolefin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Short-chain Branching in polyolefins: causes and how to study them. [polymerchar.com]

- 4. epub.jku.at [epub.jku.at]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Analysis of Crystallization and Phase Transition in Novel Polyethylene Glycol Grafted Butene-1 Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Analysis of Polyolefin blends by Crystallization Analysis Fractionation [polymerchar.com]

- 17. CRYSTAF Analytical Instrument for Polyolefins [polymerchar.com]

- 18. pubs.acs.org [pubs.acs.org]

Fundamental properties of ethylene-butene copolymers

An In-Depth Technical Guide to the Fundamental Properties of Ethylene-Butene Copolymers

Abstract

Ethylene-butene copolymers represent a significant class of polyolefins, offering a versatile property profile that is tunable through precise control of their molecular architecture. This guide provides a comprehensive exploration of the fundamental properties of these copolymers, intended for researchers, scientists, and engineers in materials science and drug development. We will delve into the synthesis-structure-property relationships that govern their performance, detailing the molecular underpinnings of their mechanical, thermal, rheological, and chemical characteristics. Furthermore, this document outlines standardized methodologies for their characterization and discusses their principal applications, providing a holistic view for both academic and industrial professionals.

Introduction

Ethylene-butene copolymers, a subset of linear low-density polyethylene (LLDPE), are produced by the copolymerization of ethylene with 1-butene. The incorporation of 1-butene as a comonomer introduces ethyl branches onto the polyethylene backbone, disrupting the crystalline structure and leading to a lower density compared to high-density polyethylene (HDPE). The precise control over the amount and distribution of these branches, largely dictated by the catalyst system and polymerization process, allows for the tailoring of the copolymer's properties to meet the demands of a wide array of applications, from flexible packaging to automotive components. This guide will systematically explore the fundamental characteristics of these versatile materials.

Synthesis and Molecular Architecture

The properties of ethylene-butene copolymers are intrinsically linked to their molecular structure, which is established during polymerization.

Catalysis and Polymerization Processes

The synthesis of ethylene-butene copolymers is primarily achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[1]

-

Ziegler-Natta Catalysts: These traditional catalysts are multi-sited, which can result in a broader molecular weight distribution and a less uniform distribution of the 1-butene comonomer along the polymer chains.[1]

-

Metallocene Catalysts: As single-site catalysts, metallocenes offer superior control over the copolymer's molecular architecture, leading to a narrow molecular weight distribution and a more homogeneous incorporation of comonomer units.[2] This uniformity results in copolymers with distinct and often improved properties.

The polymerization process itself can be carried out in different environments, such as slurry or gas-phase reactors, each influencing the final polymer properties.[3]

Molecular Structure

The defining feature of ethylene-butene copolymers is the presence of ethyl branches on the polyethylene backbone. The concentration of these branches, directly related to the 1-butene content, is the primary determinant of the material's properties.

-

Random Copolymers: In a random copolymer, the 1-butene units are distributed randomly along the polyethylene chain. This disrupts the ability of the polymer chains to pack into a crystalline lattice, thereby reducing crystallinity and density.

-

Block Copolymers: Advanced catalytic systems can produce block copolymers, which consist of alternating segments of crystalline "hard" blocks (with low butene content) and amorphous "soft" blocks (with high butene content).[4] This architecture can impart elastomeric properties.

The relationship between the catalyst, the polymerization process, and the resulting molecular architecture is a critical aspect of designing ethylene-butene copolymers with specific performance characteristics.

Caption: Synthesis workflow for ethylene-butene copolymers.